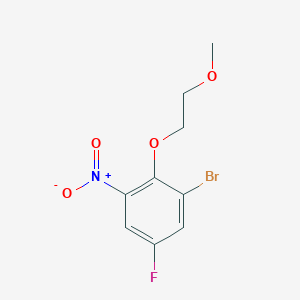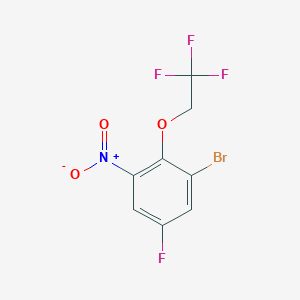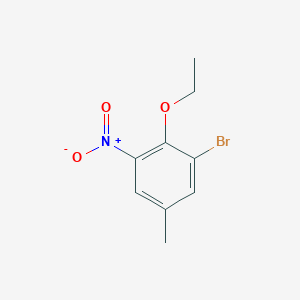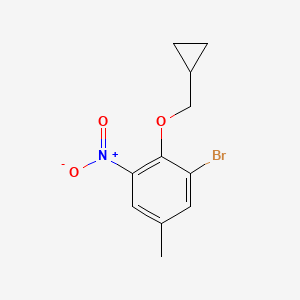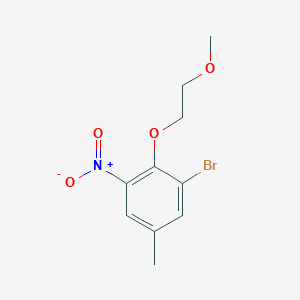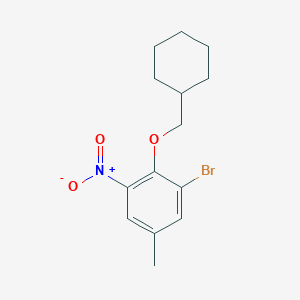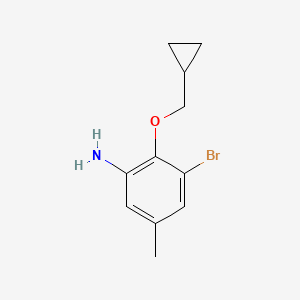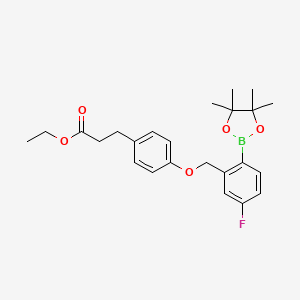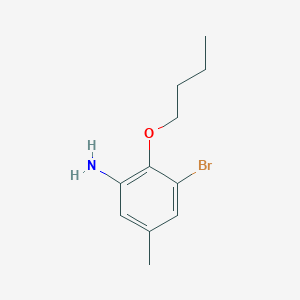
3-Bromo-2-butoxy-5-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-butoxy-5-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the third position, a butoxy group at the second position, and a methyl group at the fifth position on the aniline ring
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of 2-butoxy-5-methylaniline: The synthesis of 3-bromo-2-butoxy-5-methylaniline can be achieved by the bromination of 2-butoxy-5-methylaniline. This reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position.
Butoxylation of 3-bromo-5-methylaniline: Another synthetic route involves the butoxylation of 3-bromo-5-methylaniline. This can be achieved by reacting 3-bromo-5-methylaniline with butyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to facilitate the formation of the butoxy group at the second position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and butoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: 3-Bromo-2-butoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: The compound can be reduced to form 3-bromo-2-butoxy-5-methylcyclohexylamine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 3-Bromo-2-butoxy-5-methylcyclohexylamine.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
Chemistry: 3-Bromo-2-butoxy-5-methylaniline is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound is used to study the effects of brominated aniline derivatives on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also utilized in the manufacture of advanced materials with specific properties.
作用機序
The mechanism of action of 3-bromo-2-butoxy-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and butoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
類似化合物との比較
3-Bromo-2-methoxy-5-methylaniline: Similar structure but with a methoxy group instead of a butoxy group.
3-Bromo-2-ethoxy-5-methylaniline: Similar structure but with an ethoxy group instead of a butoxy group.
3-Bromo-2-propoxy-5-methylaniline: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness: 3-Bromo-2-butoxy-5-methylaniline is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties compared to its analogs. The butoxy group enhances the compound’s lipophilicity, influencing its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-bromo-2-butoxy-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-4-5-14-11-9(12)6-8(2)7-10(11)13/h6-7H,3-5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRSGMNWBJRISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
